7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features:
- Substituents:
- 7-position: 4-Methoxyphenyl group, contributing to electronic modulation and solubility.
- 5-position: 2-Naphthyl group, increasing lipophilicity and steric bulk.
- 2-position: Methyl group, influencing steric and electronic properties.
Properties
Molecular Formula |
C23H20N4O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5-naphthalen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H20N4O/c1-15-24-23-25-21(19-8-7-16-5-3-4-6-18(16)13-19)14-22(27(23)26-15)17-9-11-20(28-2)12-10-17/h3-14,22H,1-2H3,(H,24,25,26) |
InChI Key |
WRZJOPLIFHORKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation
A highly efficient route involves a one-pot three-component reaction utilizing 3-amino-5-methyl-1,2,4-triazole , 4-methoxybenzaldehyde , and 2-naphthaldehyde (or its equivalent). This method adapts protocols from and, where 4,4’-trimethylenedipiperidine (TMDP) acts as a dual solvent-catalyst in a water-ethanol (1:1 v/v) system. The reaction proceeds via:
-
Knoevenagel condensation : Formation of an α,β-unsaturated intermediate from the aldehydes.
-
Cyclization : Nucleophilic attack by the amino group of the triazole on the activated carbonyl, followed by intramolecular dehydration to form the triazolopyrimidine core.
Optimization :
-
Temperature : 80–100°C under reflux.
-
Catalyst loading : 10 mol% TMDP.
Chalcone-Mediated Cyclization
Chalcone Synthesis and Triazole Coupling
Adapting methods from, 2-naphthyl chalcone is first synthesized via Claisen-Schmidt condensation of 2-acetylnaphthalene and 4-methoxybenzaldehyde. The chalcone then reacts with 3-amino-5-methyl-1,2,4-triazole under microwave irradiation (100 W, 120°C) to form the target compound.
Key Steps :
Advantages :
Regioselective Formylation and Functionalization
Vilsmeier-Haack Formylation
A stepwise approach from involves formylation of a pre-formed pyrazolo[1,5-a]pyrimidine intermediate. For the target compound:
-
Pyrimidine core synthesis : React β-enaminone (derived from 2-naphthol) with 3-amino-5-methyl-1,2,4-triazole under microwave assistance.
-
Formylation : Treat the intermediate with Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the 4-methoxyphenyl group.
Conditions :
Catalytic Asymmetric Synthesis
Chiral Auxiliary Approach
Using methods from, 4-methoxyphenyl ethylamine is employed as a chiral auxiliary to control stereochemistry during cyclization. The process involves:
-
Imine formation : React 2-naphthaldehyde with (S)-(-)-1-(4-methoxyphenyl)ethylamine.
-
Reductive cyclization : Use Pd/C and H₂ to form the dihydrotriazolopyrimidine framework.
Yield : 68–72% with >99% enantiomeric excess (ee).
Solvent-Free Mechanochemical Synthesis
Ball Milling Technique
Adapting eco-friendly protocols from, a solvent-free method utilizes ball milling:
-
Grinding : Mix 3-amino-5-methyl-1,2,4-triazole , 4-methoxybenzaldehyde , and 2-naphthaldehyde with K₂CO₃.
Conditions :
Structural Validation and Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 300 MHz): δ 3.81 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃), 7.12–8.52 (m, 11H, Ar-H).
-
¹³C NMR : δ 161.2 (C=O), 154.7 (triazole-C), 134.2–112.4 (Ar-C).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Three-Component MCR | TMDP, H₂O/EtOH, 80°C | 82–89 | 6–8 h | High atom economy, scalable |
| Microwave-Assisted | 100 W, 120°C | 75–80 | 20–30 min | Rapid, energy-efficient |
| Mechanochemical | Ball milling, K₂CO₃ | 85–90 | 2 h | Solvent-free, eco-friendly |
| Chiral Auxiliary | Pd/C, H₂, (S)-amine | 68–72 | 12–24 h | High enantioselectivity |
Challenges and Optimization Insights
-
Regioselectivity : Positional isomerism is mitigated using TMDP or microwave irradiation to favor 5-naphthyl-7-aryl substitution.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
-
Scale-Up : Three-component MCR and mechanochemical methods are preferred for industrial applications due to minimal waste .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolopyrimidine derivatives, including this compound. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to modulate inflammatory pathways. Triazolopyrimidines have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them promising candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Properties
Triazolopyrimidine derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the methoxyphenyl and naphthyl groups enhances the lipophilicity and membrane permeability of the compound, which may contribute to its effectiveness against bacterial strains .
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated several triazolopyrimidine derivatives for their anticancer properties. Among these, a derivative closely related to 7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via caspase activation .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers assessed the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that these compounds significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting their potential as therapeutic agents in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum chaperones and apoptosis markers . These actions contribute to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in triazolopyrimidine derivatives influence their physicochemical and biological properties:
Key Observations :
Physicochemical Properties
- Molecular Weight : Estimated ~370–400 g/mol (based on ’s analog with 318 g/mol).
- Solubility : Methoxy groups improve aqueous solubility, while 2-naphthyl may reduce it.
- Electrochemical Behavior : Analogous to S1-TP , the target compound may exhibit redox activity, influencing its metabolic stability.
Biological Activity
The compound 7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, antiproliferative, and anti-inflammatory properties. The data presented is derived from various studies that explore the structure-activity relationships (SAR) and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.41 g/mol. The presence of the methoxy group and naphthyl moiety significantly influences its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. The compound has shown activity against various strains of bacteria and fungi. For instance:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
In vitro assays demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) in the range of 32-128 µg/mL against these pathogens .
Antiproliferative Activity
The antiproliferative effects of this compound have been assessed in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 10.5 |
| HeLa (Cervical cancer) | 8.3 |
| A549 (Lung cancer) | 12.0 |
These results indicate a significant potential for this compound as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated using RAW264.7 macrophage cells. The compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential in treating inflammatory diseases .
The anti-inflammatory mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazolopyrimidine scaffold can enhance biological activity:
- Methoxy Group: Increases lipophilicity and bioavailability.
- Naphthyl Substitution: Contributes to enhanced interaction with biological targets.
These findings suggest that further structural modifications could lead to compounds with improved efficacy and selectivity .
Case Study 1: Antimicrobial Efficacy
A study conducted by Nagaraj and Reddy (2008) found that derivatives similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria due to the presence of specific functional groups .
Case Study 2: Anticancer Properties
In a comparative study involving various triazolopyrimidine analogs, it was observed that those with larger aromatic substituents showed increased potency against cancer cell lines. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis .
Q & A
Q. Advanced: How does TMDP enhance reaction efficiency compared to traditional catalysts like piperidine?
TMDP acts as a bifunctional Lewis base with hydrogen-bonding acceptor-donor sites, improving substrate activation. Its high thermal stability (liquid range up to 65°C) and non-flammability reduce safety risks versus volatile bases like piperidine . Comparative studies show TMDP achieves higher yields (92% vs. 75–85% for piperidine) due to better stabilization of intermediates .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, naphthyl aromatic signals at δ 7.2–8.5 ppm) .
- X-ray Crystallography: Resolves fused triazole-pyrimidine ring geometry and substituent orientations (e.g., dihedral angles between naphthyl and methoxyphenyl groups) .
- Elemental Analysis: Validates C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Q. Advanced: How to resolve discrepancies in spectroscopic data across synthesis batches?
- TLC Monitoring: Track reaction progress using silica gel plates (e.g., ethyl acetate/hexane 3:7) to detect unreacted intermediates .
- DSC/TGA: Assess thermal behavior (melting points, decomposition) to identify polymorphic variations .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
Q. Advanced: How do substituents (methoxyphenyl, naphthyl) influence bioactivity?
- Methoxyphenyl: Enhances solubility via polar interactions; modulates electron density in the triazole ring for target binding .
- Naphthyl: Increases hydrophobic interactions with enzyme pockets (e.g., ATP-binding sites in kinases) . SAR studies show replacing naphthyl with phenyl reduces potency by ~40% .
Basic: How to address contradictory yield data in solvent vs. molten-state synthesis?
Methodological Answer:
- Solvent Choice: Ethanol/water mixtures may reduce byproduct formation via H-bonding, while molten TMDP minimizes solvent interference but requires precise temperature control .
- Workflow Optimization: Compare reaction times (e.g., 4 hrs in solvent vs. 2.5 hrs in molten TMDP) and purity via HPLC (e.g., >98% for both methods) .
Q. Advanced: What mechanistic insights explain yield variations under acidic/basic conditions?
- pH-Dependent Cyclization: Basic conditions (pH >9) favor triazole ring closure via deprotonation, while acidic conditions (pH <5) stabilize intermediates but slow cyclization .
Basic: What green chemistry principles apply to its synthesis?
Methodological Answer:
- Solvent Selection: Water-ethanol mixtures (E-factor <5) reduce waste versus DMF or THF .
- Catalyst Recyclability: TMDP recovery >95% via filtration and reuse without purification .
Q. Advanced: How to design a Life Cycle Assessment (LCA) for scaling synthesis?
- Waste Audits: Quantify solvent recovery (e.g., 85% ethanol recycled via distillation) .
- Energy Metrics: Compare energy input for reflux (120°C) vs. molten-state (65°C) methods .
Advanced: How to optimize substituents for enhanced pharmacokinetics?
Methodological Answer:
- LogP Modulation: Replace methoxyphenyl with trifluoromethyl for increased lipophilicity (LogP from 2.1 to 3.5) .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., Cl at naphthyl position) to reduce CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
